methyl (2E)-3,4-diamino-4-oxobut-2-enoate
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The compound’s role or use in the scientific, medical, or industrial fields would also be mentioned.
Synthesis Analysis
This section would detail the methods and procedures used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often determined using techniques such as X-ray crystallography or spectroscopy.Chemical Reactions Analysis
This would cover the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would include the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, redox potential, and reactivity).Scientific Research Applications
Antimicrobial Activity
Methyl (2E)-3,4-diamino-4-oxobut-2-enoate and its derivatives have been investigated for their antimicrobial properties. For instance, Gein et al. (2020) synthesized a series of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and studied their antimicrobial activity, showcasing the compound's potential in addressing microbial resistance (Gein et al., 2020).
Catalysis in Biodiesel Production
The compound has been explored for its use in catalysis, particularly in biodiesel production. Zubair et al. (2019) synthesized organotin (IV) complexes using derivatives of methyl (2E)-3,4-diamino-4-oxobut-2-enoate, demonstrating their effectiveness as catalysts in the transesterification of corn oil into biodiesel (Zubair et al., 2019).
Synthesis of Heterocyclic Systems
The versatility of methyl (2E)-3,4-diamino-4-oxobut-2-enoate in synthesizing heterocyclic systems has been noted. Selič et al. (1997) used derivatives of the compound for the preparation of various heterocyclic systems, highlighting its utility in organic synthesis (Selič et al., 1997).
Activity Against MRSA
Matarlo et al. (2016) studied a methyl 4-oxo-4-phenylbut-2-enoate derivative for its activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential in developing new anti-MRSA agents (Matarlo et al., 2016).
Inhibitors of Kynurenine-3-Hydroxylase
The compound and its derivatives have been identified as potent inhibitors of the enzyme kynurenine-3-hydroxylase, relevant for neuroprotective therapies. Drysdale et al. (2000) synthesized a series of related compounds and evaluated their efficacy in inhibiting this enzyme, which could be pivotal in treating neurodegenerative diseases (Drysdale et al., 2000).
PDE4 Inhibition
Research has also explored the compound's role in inhibiting phosphodiesterase-4 (PDE4). A study published in "RSC Advances" (2017) reported the isolation of new prenylated coumarins, including methyl (E)-3,4-bis(4-hydroxyphenyl)-4-oxobut-2-enoate, from the stems of Toddalia asiatica, which showed PDE4 inhibition activities (RSC Advances, 2017).
Safety And Hazards
This section would detail the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.
Future Directions
This would discuss potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.
properties
IUPAC Name |
methyl (E)-3,4-diamino-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-10-4(8)2-3(6)5(7)9/h2H,6H2,1H3,(H2,7,9)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUSNUXNECOEJJ-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(\C(=O)N)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3,4-diamino-4-oxobut-2-enoate |
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